Bicyclo[3.2.0]heptan-6-amine hydrochloride
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Overview
Description
Bicyclo[3.2.0]heptan-6-amine hydrochloride is a chemical compound with the CAS Number: 2126177-28-2 . It has a molecular weight of 147.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H . This indicates that the compound has a bicyclic structure with a nitrogen atom and a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, which include structures related to Bicyclo[3.2.0]heptan-6-amine hydrochloride, have been utilized in pharmaceutical research due to their unique molecular shapes and the sterically fixed positions of their substituents. These characteristics make them suitable test molecules for studying structure-activity relationships. The research from 1967 to 1980 highlights the importance of these bicyclic compounds not only because of their medicinal uses but also as key molecules in drug research (Buchbauer & Pauzenberger, 1991).
Therapeutic Potential of Bicyclic Compounds
Bicyclol, a derivative based on traditional Chinese medicine and structurally related to this compound, showcases therapeutic potential in liver diseases. It demonstrates a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, and antitumor effects, highlighting the versatility of bicyclic compounds in therapeutic applications (Zhao et al., 2020).
Organocatalysis in Polymerization Reactions
In the context of polymer science, organocatalysis—utilizing small organic molecules as catalysts—has emerged as a powerful tool for precision macromolecular chemistry. Compounds based on bicyclic structures, similar to this compound, play a crucial role in enabling the polymerization of various monomers under mild conditions. This advancement underscores the significance of such compounds in developing new polymeric materials with tailored properties (Ottou et al., 2016).
Environmental and Human Health Implications
Research on Hexabromocyclododecanes (HBCDs), which shares structural similarities with this compound, provides insight into the environmental and human health implications of these compounds. HBCDs, used as flame retardants, have been identified as ubiquitous contaminants, raising concerns about their biomagnification potential and the shift in stereoisomer profiles in biological samples. This research underscores the need for further investigation into the environmental impact and human health risks associated with such compounds (Covaci et al., 2006).
Safety and Hazards
The compound is associated with some hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
bicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMVPPYBKAECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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